Nazartinib Mesylate

Description

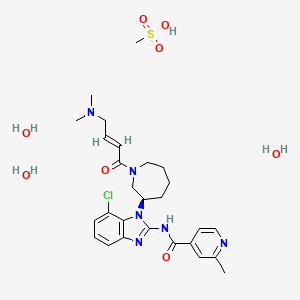

Structure

3D Structure of Parent

Properties

CAS No. |

1784778-10-4 |

|---|---|

Molecular Formula |

C27H41ClN6O8S |

Molecular Weight |

645.2 g/mol |

IUPAC Name |

N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid;trihydrate |

InChI |

InChI=1S/C26H31ClN6O2.CH4O3S.3H2O/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3;1-5(2,3)4;;;/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35);1H3,(H,2,3,4);3*1H2/b11-7+;;;;/t20-;;;;/m1..../s1 |

InChI Key |

HCKBCMVQGLVGEA-ZBFDXWMPSA-N |

Isomeric SMILES |

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O.O.O.O |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O.O.O.O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Nazartinib Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nazartinib Mesylate (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to target specific activating mutations in the EGFR gene, which are key drivers in the pathogenesis of certain cancers, most notably non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the mechanism of action of Nazartinib, detailing its molecular interactions, cellular effects, and the preclinical and clinical evidence that underpins its therapeutic rationale. The document includes a summary of key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Nazartinib and its Target

Nazartinib is an orally bioavailable small molecule inhibitor that demonstrates high potency and selectivity for mutant forms of the EGFR.[1] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] In several cancer types, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth.[2]

First and second-generation EGFR TKIs, while effective, are often limited by the development of resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[3] Nazartinib was developed to overcome this resistance mechanism by specifically targeting EGFR harboring the T790M mutation, as well as the common activating mutations L858R and exon 19 deletions (ex19del), while exhibiting significantly lower activity against wild-type (WT) EGFR.[1][4] This selectivity for mutant EGFR is intended to maximize therapeutic efficacy while minimizing the toxicities associated with the inhibition of wild-type EGFR in healthy tissues.[1]

Mechanism of Action

Nazartinib functions as a covalent, irreversible inhibitor of mutant EGFR.[4] Upon oral administration, it binds to the ATP-binding site of the EGFR kinase domain.[1] The key to its irreversible action is the covalent bond it forms with a cysteine residue (C797) within the active site of the receptor. This permanent binding locks the kinase in an inactive state, thereby blocking downstream signaling pathways that are critical for tumor cell proliferation and survival.[1]

Molecular Interactions and Selectivity

The selectivity of Nazartinib for mutant EGFR over wild-type EGFR is a critical aspect of its mechanism. It has been shown to have up to 60-fold greater selectivity for mutant EGFR in vitro.[4] This selectivity is attributed to the specific conformational changes in the ATP-binding pocket induced by the activating and T790M mutations, which create a more favorable binding environment for Nazartinib compared to the wild-type receptor.

Downstream Signaling Pathway Inhibition

By irreversibly inhibiting the kinase activity of mutant EGFR, Nazartinib effectively blocks the phosphorylation of the receptor and subsequent activation of downstream signaling cascades.[4] The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are central to cell proliferation, survival, and angiogenesis.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for Nazartinib.

In Vitro Potency and Selectivity

| Parameter | EGFR Mutant | Value | Reference |

| Ki | L858R/T790M | 31 nM | [5][6] |

| kinact | L858R/T790M | 0.222 min⁻¹ | [5][6] |

| IC50 | H1975 (L858R/T790M) | 4 nM | [5][6] |

| H3255 (L858R) | 6 nM | [5][6] | |

| HCC827 (ex19del) | 2 nM | [5][6] | |

| EC50 (pEGFR) | H1975 (L858R/T790M) | 3 nM | [5][6] |

| H3255 (L858R) | 5 nM | [5][6] | |

| HCC827 (ex19del) | 1 nM | [5][6] | |

| EC50 (Proliferation) | H1975 (L858R/T790M) | 25 nM | [5][6] |

| H3255 (L858R) | 9 nM | [5][6] | |

| HCC827 (ex19del) | 11 nM | [5][6] |

In Vivo Efficacy in Xenograft Models

| Xenograft Model | Dose (p.o.) | T/C (%)* | Reference |

| H1975 | 10 mg/kg | 29% | [5][6] |

| 30 mg/kg | -61% | [5][6] | |

| 100 mg/kg | -80% | [5][6] | |

| H3255 | 30 mg/kg | Significant Antitumor Activity | [5][6] |

*T/C (%) refers to the relative change in tumor volume in the treated group compared to the control group. Negative values indicate tumor regression.

Experimental Protocols

In Vitro Kinase and Cell-Based Assays

A common experimental workflow to determine the in vitro activity of Nazartinib is outlined below.

Kinase Assays:

-

Objective: To determine the direct inhibitory activity of Nazartinib on the EGFR kinase and to confirm its covalent binding.

-

Methodology: Recombinant kinase domains of EGFR mutants (e.g., L858R/T790M) are incubated with varying concentrations of Nazartinib.[5] The reaction is typically carried out in a buffer containing ATP. To confirm covalent modification, the enzyme is incubated with a molar excess of the compound, and the reaction is quenched. The site of adduction is then analyzed, often using mass spectrometry.[5]

Cellular Assays:

-

Cell Lines: Human cancer cell lines harboring specific EGFR mutations are used, such as H1975 (L858R/T790M), H3255 (L858R), and HCC827 (exon 19 deletion).[4][5]

-

pEGFR Inhibition Assay: Cells are treated with serial dilutions of Nazartinib for a defined period. For assessing inhibition of wild-type EGFR, cell lines like HaCaT or A431 may be used and stimulated with EGF.[4] Following treatment, cells are lysed, and the levels of phosphorylated EGFR (pEGFR) are quantified using methods like sandwich ELISA.[4]

-

Cell Proliferation Assay: Cells are seeded in multi-well plates and treated with a range of Nazartinib concentrations. After a period of incubation (typically 2-3 days), cell viability is measured using assays such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[6]

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of Nazartinib in a living organism.

-

Methodology: Human cancer cell lines (e.g., H1975, H3255) are implanted subcutaneously into immunocompromised mice (e.g., Foxn1 nude mice).[5] Once tumors reach a specified size, the mice are randomized into vehicle control and treatment groups. Nazartinib is administered orally at various doses.[5] Tumor volume is measured regularly to assess tumor growth inhibition or regression.[5]

Resistance Mechanisms

While Nazartinib is effective against the T790M resistance mutation, the emergence of further resistance is a clinical challenge for all targeted therapies. Mechanisms of acquired resistance to third-generation EGFR TKIs, including Nazartinib, can be broadly categorized as on-target (EGFR-dependent) or off-target (EGFR-independent).

-

On-Target Resistance: The most well-described on-target resistance mechanism to third-generation EGFR TKIs is the acquisition of a C797S mutation in exon 20 of the EGFR gene.[7] This mutation occurs at the site of covalent binding for irreversible inhibitors like Nazartinib, thereby preventing the drug from binding effectively.

-

Off-Target Resistance: These mechanisms involve the activation of bypass signaling pathways that allow the cancer cells to survive and proliferate despite the continued inhibition of EGFR. Examples include the amplification of other receptor tyrosine kinases such as MET or HER2, or activating mutations in downstream signaling components like PIK3CA or BRAF.[8]

Clinical Development and Significance

Nazartinib has been evaluated in clinical trials for patients with EGFR-mutant NSCLC.[2] Phase I/II studies have investigated its safety, tolerability, and efficacy in both treatment-naïve and previously treated patients.[9][10] These trials have demonstrated promising anti-tumor activity, including in patients with brain metastases.[9] Ongoing research is exploring Nazartinib in combination with other targeted agents to overcome resistance and improve patient outcomes.[2] For instance, it has been studied in combination with capmatinib (a MET inhibitor) and TNO155 (a SHP2 inhibitor).[2]

Conclusion

This compound is a potent and selective third-generation EGFR TKI with a well-defined mechanism of action. Its ability to irreversibly inhibit EGFR harboring activating and T790M resistance mutations provides a critical therapeutic option for patients with EGFR-mutant NSCLC. Understanding its molecular interactions, the downstream pathways it inhibits, and the mechanisms by which resistance can emerge is crucial for its optimal clinical application and for the development of next-generation therapeutic strategies. The quantitative data from preclinical studies provide a strong rationale for its clinical efficacy, which has been further supported by findings from clinical trials. Continued research into resistance mechanisms and combination therapies will be essential to further improve outcomes for patients treated with Nazartinib.

References

- 1. Facebook [cancer.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nazartinib for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Nazartinib's Covalent Engagement with EGFR T790M

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nazartinib (formerly EGF816) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target sensitizing EGFR mutations (such as L858R and exon 19 deletions) and the key resistance mutation, T790M.[1][2] This guide provides a detailed technical overview of Nazartinib's covalent binding mechanism to the EGFR T790M mutant, its impact on downstream signaling, and the experimental methodologies used for its characterization.

The Covalent Binding Mechanism of Nazartinib

Nazartinib's efficacy against the T790M mutant, which confers resistance to first and second-generation EGFR TKIs, lies in its ability to form a covalent bond with the receptor. The T790M mutation increases the affinity of the EGFR kinase domain for ATP, which outcompetes ATP-competitive inhibitors.[1][3] Third-generation inhibitors like Nazartinib overcome this by forming an irreversible covalent bond.[1]

Nazartinib covalently binds to the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[1][3] This covalent interaction is crucial for its sustained inhibitory activity against the T790M mutant. The presence of a C797S mutation, which replaces cysteine with serine, has been shown to abolish the efficacy of third-generation covalent inhibitors, highlighting the critical role of this interaction.[1]

Quantitative Analysis of Nazartinib's Potency

The inhibitory activity of Nazartinib has been quantified through various in vitro assays, demonstrating its high potency and selectivity for mutant EGFR over wild-type (WT) EGFR.

| Parameter | EGFR Mutant | Value | Reference |

| Ki | EGFR (L858R/T790M) | 31 nM | [4] |

| kinact | EGFR (L858R/T790M) | 0.222 min⁻¹ | [4] |

Table 1: Kinetic Parameters of Nazartinib for EGFR L858R/T790M

The IC50 values further underscore Nazartinib's selectivity for cancer cell lines harboring EGFR mutations, including the T790M resistance mutation.

| Cell Line | EGFR Mutation Status | Nazartinib IC50 (nM) | Reference |

| PC-9ER | Exon 19 del / T790M | 276 | [1] |

| H1975 | L858R / T790M | 52 | [1] |

| H3255 | L858R | 6 | [4] |

| HCC827 | Exon 19 del | 2 | [4] |

| Ba/F3 | G719S + T790M | ~100 | [1][5] |

| Ba/F3 | L861Q + T790M | ~100 | [1][5] |

| Ba/F3 | WT | >100-fold higher than T790M | [1] |

Table 2: Nazartinib IC50 Values in Various EGFR-Mutant Cell Lines

Impact on Downstream Signaling Pathways

By irreversibly inhibiting the kinase activity of EGFR T790M, Nazartinib effectively blocks the downstream signaling cascades that drive tumor cell proliferation and survival. The primary signaling pathways affected are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways.

Caption: EGFR Signaling Pathway Inhibition by Nazartinib.

Studies have demonstrated that Nazartinib effectively inhibits the phosphorylation of EGFR, as well as downstream effectors such as AKT and ERK, in cell lines harboring the T790M mutation.[1]

Experimental Protocols

In Vitro Kinase Assay for Nazartinib Potency

This protocol outlines a method to determine the inhibitory activity of Nazartinib against EGFR T790M using a luminescence-based kinase assay.

Caption: Workflow for an In Vitro Kinase Assay.

Methodology:

-

Reagent Preparation:

-

Dilute recombinant human EGFR (T790M) enzyme, substrate, and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).

-

Prepare serial dilutions of Nazartinib in DMSO, with a final DMSO concentration in the assay not exceeding 1%.

-

-

Kinase Reaction:

-

In a 384-well plate, add Nazartinib dilutions and a DMSO vehicle control.

-

Add the diluted EGFR (T790M) enzyme to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection (using ADP-Glo™ Kinase Assay as an example):

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Nazartinib concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blot Analysis of Downstream Signaling

This protocol describes the investigation of Nazartinib's effect on the phosphorylation of EGFR and its downstream effector, AKT, in a relevant cell line such as H1975 (EGFR L858R/T790M).

Caption: Workflow for Western Blot Analysis.

Methodology:

-

Cell Culture and Treatment:

-

Culture H1975 cells in appropriate media (e.g., RPMI with 10% FBS).

-

Treat cells with increasing concentrations of Nazartinib for a predetermined duration (e.g., 3 hours). Include a DMSO-treated control.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method such as the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-EGFR (e.g., Tyr1068), total EGFR, phospho-AKT (e.g., Ser473), total AKT, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the levels in Nazartinib-treated samples to the DMSO control to determine the extent of inhibition.

-

Conclusion

Nazartinib demonstrates potent and selective inhibitory activity against EGFR T790M-mutant non-small cell lung cancer through its covalent binding to Cys797. This irreversible interaction effectively overcomes the resistance mechanism conferred by the T790M mutation, leading to the suppression of downstream pro-survival signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Nazartinib and other covalent EGFR inhibitors.

References

- 1. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of Nazartinib's Selectivity: A Technical Deep Dive

For Immediate Release

This technical guide provides a comprehensive analysis of the structural and molecular underpinnings of Nazartinib's (EGF816) selectivity as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data on its inhibitory potency, outlines detailed experimental protocols for its evaluation, and visualizes the complex biological pathways and experimental workflows involved.

Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC

Non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene is a well-defined molecular subset of the disease. While first and second-generation EGFR TKIs have shown significant clinical benefit, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term efficacy. Nazartinib is a third-generation, irreversible EGFR TKI developed to address this challenge by selectively targeting EGFR mutants, including T790M, while sparing wild-type (WT) EGFR, thereby aiming for a wider therapeutic window and a more favorable safety profile.[1][2][3]

Mechanism of Action: Covalent Inhibition of Mutant EGFR

Nazartinib functions as a covalent, irreversible inhibitor of the EGFR kinase domain.[1] Its mechanism involves the formation of a covalent bond with a specific cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the signaling pathways downstream of EGFR that are crucial for tumor cell proliferation and survival.[1]

The selectivity of Nazartinib for mutant EGFR, particularly the T790M variant, over WT EGFR is a key attribute. This selectivity is achieved by exploiting the structural and conformational changes induced by the T790M mutation in the ATP-binding pocket. While a specific crystal structure of Nazartinib bound to EGFR T790M is not publicly available, insights can be drawn from the structures of other third-generation inhibitors like osimertinib. These inhibitors accommodate the bulkier methionine residue at position 790, a feat that sterically hinders the binding of earlier-generation TKIs.

Quantitative Analysis of Nazartinib's Inhibitory Potency and Selectivity

The following tables summarize the in vitro potency of Nazartinib against various EGFR mutations and its selectivity over WT EGFR.

Table 1: Biochemical Potency of Nazartinib against EGFR Mutants

| EGFR Mutant | K_i_ (nM) | k_inact_ (min⁻¹) |

| L858R/T790M | 31 | 0.222 |

Data sourced from MedChemExpress.[4]

Table 2: Cellular Inhibitory Activity of Nazartinib

| Cell Line | EGFR Mutation | IC_50_ (nM) - Inhibition of pEGFR | IC_50_ (nM) - Anti-proliferative |

| H1975 | L858R/T790M | 3 | 25 |

| H3255 | L858R | 5 | 9 |

| HCC827 | ex19del | 1 | 11 |

Data sourced from MedChemExpress and Selleck Chemicals.[1][4]

Table 3: Comparative Cellular IC_50_ Values of Nazartinib and Osimertinib (nM)

| EGFR Mutation | Nazartinib IC_50_ (nM) | Osimertinib IC_50_ (nM) |

| Wild Type | >1000 | 597 |

| ex19del | 11 | 12 |

| L858R | 9 | 15 |

| ex19del + T790M | 25 | 12 |

| L858R + T790M | 25 | 15 |

This table presents a comparative overview of the anti-proliferative IC_50_ values. Actual values may vary based on experimental conditions.

The data clearly indicates Nazartinib's potent inhibition of clinically relevant EGFR activating and resistance mutations in the low nanomolar range. Importantly, its significantly higher IC_50_ value against wild-type EGFR underscores its mutant-selective profile.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method for determining the inhibitory activity of Nazartinib against purified EGFR kinase domains.

Materials:

-

EGFR Kinase Enzyme System (Promega)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Nazartinib (or other test compounds)

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

384-well white plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Nazartinib in kinase buffer. Prepare a solution of EGFR kinase in kinase buffer. Prepare a substrate/ATP mix in kinase buffer.

-

Reaction Setup: In a 384-well plate, add 1 µL of the Nazartinib dilution (or DMSO for control).

-

Add 2 µL of the diluted EGFR kinase enzyme.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each Nazartinib concentration relative to the DMSO control and determine the IC_50_ value by fitting the data to a dose-response curve.[5]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol describes a method to assess the anti-proliferative effect of Nazartinib on cancer cell lines.

Materials:

-

EGFR mutant and wild-type cell lines (e.g., H1975, H3255, HCC827)

-

Cell culture medium and supplements

-

Nazartinib (or other test compounds)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96- or 384-well plates

Procedure:

-

Cell Seeding: Seed the cells in an opaque-walled multiwell plate at a density that ensures logarithmic growth during the assay period. Incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of Nazartinib to the wells. Include wells with DMSO as a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Assay Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells to determine the percent cell viability. Calculate the IC_50_ value by plotting the percent viability against the logarithm of the Nazartinib concentration and fitting to a sigmoidal dose-response curve.[6][7][8]

Visualizing the Molecular Landscape

EGFR Signaling Pathway and Point of Nazartinib Intervention

Caption: EGFR signaling pathway and Nazartinib's point of intervention.

Experimental Workflow for Determining Nazartinib Selectivity

Caption: Experimental workflow for determining Nazartinib's selectivity.

Conclusion

Nazartinib demonstrates potent and selective inhibition of clinically relevant EGFR activating and resistance mutations, most notably the T790M mutation. This selectivity is rooted in its covalent binding mechanism and its ability to accommodate the altered topology of the mutant EGFR kinase domain. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers working to further elucidate the mechanisms of third-generation EGFR inhibitors and to develop novel therapeutic strategies for EGFR-mutant NSCLC. Further investigation, including the acquisition and analysis of a Nazartinib-EGFR co-crystal structure, would provide even greater insight into the precise molecular interactions driving its selectivity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. promega.com.cn [promega.com.cn]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 7. ch.promega.com [ch.promega.com]

- 8. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

Nazartinib Mesylate: A Technical Target Profile in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nazartinib (also known as EGF816) is an investigational, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in the EGFR gene that are pivotal in the progression of non-small cell lung cancer (NSCLC).[1][2] As a covalent inhibitor, Nazartinib forms a lasting bond with its target, offering the potential for potent and sustained inhibition of oncogenic signaling.[3] This technical guide provides an in-depth profile of Nazartinib Mesylate, focusing on its target specificity, preclinical and clinical efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action and Target Profile

Nazartinib is engineered to selectively inhibit mutant forms of EGFR, including both the common activating mutations (L858R and exon 19 deletions) and the T790M resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR.[3][4] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[5] By effectively targeting this mutation, Nazartinib offers a therapeutic option for patients who have developed resistance to earlier lines of EGFR-targeted therapy.[5]

The primary molecular targets of Nazartinib are:

-

EGFR with activating mutations: L858R and exon 19 deletions (Ex19del).[3]

-

EGFR with the T790M resistance mutation. [3]

Nazartinib's mechanism involves the covalent modification of the EGFR kinase domain, leading to the irreversible inhibition of its downstream signaling pathways, thereby suppressing tumor cell proliferation and promoting apoptosis.[2]

Preclinical Efficacy

The preclinical activity of Nazartinib has been demonstrated through a series of in vitro and in vivo studies, establishing its potency and selectivity.

In Vitro Activity

Nazartinib has shown potent inhibitory activity against various NSCLC cell lines harboring EGFR mutations. Key quantitative data from these studies are summarized in the tables below.

| Parameter | EGFR Mutant (L858R/T790M) | Reference |

| Ki | 31 nM | [6] |

| kinact | 0.222 min⁻¹ | [6] |

| Caption: Biochemical Potency of Nazartinib |

| Cell Line | EGFR Mutation | IC50 (nM) | EC50 for pEGFR Inhibition (nM) | EC50 for Cell Proliferation Inhibition (nM) | Reference |

| H1975 | L858R/T790M | 4 | 3 | 25 | [3][6] |

| H3255 | L858R | 6 | 5 | 9 | [3][6] |

| HCC827 | Exon 19 deletion | 2 | 1 | 11 | [3][6] |

| Caption: In Vitro Cellular Activity of Nazartinib |

In Vivo Efficacy

In vivo studies using mouse xenograft models of human NSCLC have demonstrated significant anti-tumor activity of Nazartinib.

| Xenograft Model | Treatment | Tumor Growth Inhibition (T/C %) | Outcome | Reference |

| H1975 | 10 mg/kg, p.o. | 29% | Tumor growth inhibition | [6] |

| H1975 | 30 mg/kg, p.o. | -61% | Tumor regression | [6] |

| H1975 | 100 mg/kg, p.o. | -80% | Tumor regression | [6] |

| H3255 | 30 mg/kg, p.o. | - | Significant antitumor activity | [6] |

| Caption: In Vivo Anti-Tumor Efficacy of Nazartinib |

Clinical Profile

Nazartinib has been evaluated in clinical trials for patients with EGFR-mutant NSCLC.

Phase 1/2 Clinical Trial (NCT02108964)

A phase 1/2 study assessed the safety and efficacy of Nazartinib in adult patients with EGFR-mutant solid malignancies.[5] The recommended phase 2 dose was established at 150 mg once daily.[5]

In a phase 2 study of treatment-naive patients with EGFR-mutant NSCLC, Nazartinib demonstrated promising efficacy.[7]

| Parameter | Value | 95% Confidence Interval | Reference |

| Overall Response Rate (ORR) | 69% | 53-82% | [7] |

| Median Progression-Free Survival (PFS) | 18 months | 15-not estimable | [7] |

| Caption: Efficacy of Nazartinib in Treatment-Naive EGFR-Mutant NSCLC |

Common adverse events (any grade) included diarrhea (47%), maculopapular rash (38%), pyrexia (29%), cough (27%), and stomatitis (27%).[7]

Mechanisms of Resistance

While Nazartinib is effective against the T790M mutation, resistance can still emerge through various mechanisms, including:

-

MET Amplification: Activation of the MET proto-oncogene can bypass EGFR signaling.[4]

-

HER2 (ERBB2) Amplification: Overexpression of HER2 can provide an alternative signaling pathway for tumor growth.

-

Downstream Pathway Alterations: Mutations or alterations in components of the signaling cascade downstream of EGFR.

Experimental Protocols

Recombinant Kinase Assay

This assay is used to determine the direct inhibitory activity of Nazartinib on the EGFR enzyme.

Methodology:

-

Recombinant kinase domains of EGFR (e.g., L858R and L858R/T790M mutants) are incubated with Nazartinib.[6]

-

The reaction is carried out at room temperature in a buffer containing 40 mM Tris (pH 8), 500 mM NaCl, 1% glycerol, and 5 mM TCEP for 1 hour with a 20-fold molar excess of the compound.[6]

-

The reaction is quenched by the addition of dithiothreitol (DTT) at an 80-fold excess to the compound and transferred to ice.[6]

-

The covalent modification of EGFR and the site of adduction are confirmed.[6]

Cell Viability Assay (e.g., MTT Assay)

This assay measures the effect of Nazartinib on the proliferation of cancer cell lines.

Methodology:

-

NSCLC cells (e.g., H1975, H3255, HCC827) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of Nazartinib or a vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active metabolism convert the MTT into a purple formazan product.

-

The formazan crystals are dissolved with a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC50 value, the concentration of Nazartinib that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of Nazartinib in a living organism.

Methodology:

-

Human NSCLC cells (e.g., H1975) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[6]

-

Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

The treatment group receives Nazartinib orally at specified doses and schedules.[6] The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis.

-

Efficacy is assessed by comparing the tumor growth in the treated groups to the control group (e.g., T/C %).[6]

Signaling Pathway

Nazartinib exerts its effect by inhibiting the EGFR signaling pathway, which, when constitutively activated by mutations, drives tumor growth and survival.

Conclusion

This compound is a potent and selective third-generation EGFR TKI with demonstrated efficacy against both activating and T790M resistance mutations in NSCLC. Its favorable preclinical and clinical profile supports its continued investigation as a therapeutic option for patients with EGFR-mutant lung cancer. Understanding its target profile, mechanisms of action, and potential resistance pathways is crucial for optimizing its clinical application and developing future combination strategies.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Nazartinib | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. MET gene amplification or EGFR mutation activate MET in lung cancers untreated with EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. JNCCN 360 - Non–Small Cell Lung Cancer - HER2 Expression Contributes to NSCLC Drug Resistance [jnccn360.org]

In Vitro Characterization of Nazartinib's Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Nazartinib (EGF816), a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Nazartinib's preclinical activity, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and characterization workflow.

Executive Summary

Nazartinib is a potent inhibitor of activating EGFR mutations, including L858R and exon 19 deletions, as well as the T790M resistance mutation that commonly arises after treatment with first- and second-generation EGFR tyrosine kinase inhibitors (TKIs).[1][2][3] Its selectivity for mutant EGFR over wild-type (WT) EGFR suggests a favorable therapeutic window. This guide summarizes the key in vitro data demonstrating Nazartinib's efficacy and outlines the experimental approaches used to generate this data.

Data Presentation: Quantitative In Vitro Activity of Nazartinib

The following tables summarize the in vitro potency of Nazartinib against various EGFR genotypes and in different cellular contexts.

Table 1: Nazartinib Kinase and Cellular Inhibitory Activity

| Parameter | EGFR Mutant | Value | Cell Line | Reference |

| Ki | EGFR (L858R/T790M) | 31 nM | - | [4] |

| kinact | EGFR (L858R/T790M) | 0.222 min⁻¹ | - | [4] |

| IC50 | EGFR (L858R/T790M) | 4 nM | H1975 | [4] |

| IC50 | EGFR (L858R) | 6 nM | H3255 | [4] |

| IC50 | EGFR (exon 19 deletion) | 2 nM | HCC827 | [4] |

| IC50 | EGFR (exon 19 deletion) | 23 nM | PC-9 | [1] |

| IC50 | EGFR (exon 19 del + T790M) | 276 nM | PC-9ER | [1] |

| IC50 | EGFR (L858R + T790M) | 52 nM | H1975 | [1] |

| EC50 (pEGFR) | EGFR (L858R/T790M) | 3 nM | H1975 | [4][5] |

| EC50 (pEGFR) | EGFR (L858R) | 5 nM | H3255 | [4][5] |

| EC50 (pEGFR) | EGFR (exon 19 deletion) | 1 nM | HCC827 | [4][5] |

Table 2: Nazartinib IC50 Values in Ba/F3 Cells Expressing Various EGFR Mutations

| EGFR Mutation | Nazartinib IC50 (nM) | Reference |

| Exon 19 deletion | 1.8 | [1] |

| Exon 19 del + T790M | 3.9 | [1] |

| L858R | 5.2 | [1] |

| L858R + T790M | 7.9 | [1] |

| G719S | 12 | [1] |

| G719S + T790M | 110 | [1] |

| L861Q | 15 | [1] |

| L861Q + T790M | 132 | [1] |

| A763_Y764insFQEA | ~100-1000 | [1][6] |

| WT | 1031 | [1] |

Experimental Protocols

This section details the general methodologies employed for the in vitro characterization of Nazartinib.

Cell Viability Assays

Cell viability assays are fundamental to determining the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: These assays measure cellular metabolic activity, which is proportional to the number of viable cells. Reagents like MTT, MTS, or resazurin are reduced by metabolically active cells into colored or fluorescent products, while luciferase-based assays like CellTiter-Glo measure ATP levels as an indicator of cell viability.[7][8][9][10]

General Protocol (CellTiter-Glo):

-

Cell Seeding: Seed non-small cell lung cancer (NSCLC) cells (e.g., H1975, PC-9) in 96-well or 384-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with a serial dilution of Nazartinib or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure luminescence using a microplate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Western Blotting for Phospho-EGFR Inhibition

Western blotting is used to detect the inhibition of EGFR phosphorylation, a key indicator of target engagement and inhibition.

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the target protein (e.g., phosphorylated EGFR).

General Protocol:

-

Cell Lysis: Treat cells with Nazartinib for a defined period (e.g., 3 hours), then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[5]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total EGFR or a housekeeping protein like actin) to determine the extent of pEGFR inhibition.[11]

In Vitro Kinase Assay

Biochemical kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase.

Principle: A purified recombinant kinase is incubated with its substrate and ATP. The transfer of phosphate from ATP to the substrate is measured. The inhibitor's effect is quantified by the reduction in substrate phosphorylation.[12][13]

General Protocol:

-

Reaction Setup: In a multi-well plate, combine the purified recombinant EGFR kinase domain (e.g., L858R/T790M mutant), a specific peptide substrate, and varying concentrations of Nazartinib in a kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, including radioactivity-based assays (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

Data Analysis: Determine the IC50 value of Nazartinib by plotting the percentage of kinase inhibition against the drug concentration.

Mandatory Visualizations

EGFR Signaling Pathway and Nazartinib's Point of Intervention

Caption: EGFR signaling pathway and Nazartinib's inhibitory action.

Experimental Workflow for In Vitro Characterization of Nazartinib

References

- 1. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nazartinib for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. physiology.elte.hu [physiology.elte.hu]

- 8. worldwide.promega.com [worldwide.promega.com]

- 9. wjpls.org [wjpls.org]

- 10. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro kinase assay [protocols.io]

- 13. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

Nazartinib's Inhibition of EGFR L858R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nazartinib (EGF816), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It focuses specifically on its mechanism and efficacy in inhibiting the EGFR L858R mutation, a common activating mutation in non-small cell lung cancer (NSCLC). This document details the quantitative inhibitory data, key experimental protocols, and the underlying signaling pathways involved.

Introduction: Targeting the EGFR L858R Mutation

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival.[1][2] The L858R point mutation in exon 21 of the EGFR gene results in the substitution of leucine with arginine at position 858. This mutation leads to constitutive activation of the receptor's kinase domain, driving uncontrolled downstream signaling and promoting tumorigenesis in NSCLC.[3][4]

Nazartinib is a covalent, irreversible, and mutant-selective EGFR inhibitor.[5] It was specifically designed to target activating EGFR mutations, such as L858R and exon 19 deletions, as well as the T790M resistance mutation, while demonstrating significant selectivity over wild-type (WT) EGFR.[5] This selectivity profile aims to maximize therapeutic efficacy while minimizing toxicities associated with inhibiting WT EGFR in healthy tissues.

Quantitative Data on Nazartinib's Inhibitory Activity

The potency of Nazartinib has been characterized through various biochemical and cellular assays. The data below summarizes its activity against the L858R mutation, often in the context of other common EGFR mutations.

Table 1: Biochemical and Cellular Inhibitory Activity of Nazartinib

| Target / Cell Line | Mutation Status | Assay Type | Metric | Value | Reference |

|---|---|---|---|---|---|

| EGFR | L858R/T790M | Biochemical | Kᵢ | 31 nM | [6][7] |

| EGFR | L858R/T790M | Biochemical | kᵢₙₐ꜀ₜ | 0.222 min⁻¹ | [6][7] |

| H3255 Cells | L858R | Cellular (pEGFR) | EC₅₀ | 5 nM | [6][7] |

| H3255 Cells | L858R | Cellular (Proliferation) | EC₅₀ | 9 nM | [6][7] |

| H1975 Cells | L858R/T790M | Cellular (pEGFR) | EC₅₀ | 3 nM | [6][7] |

| H1975 Cells | L858R/T790M | Cellular (Proliferation) | IC₅₀ | 4 nM | [6][7] |

| H1975 Cells | L858R/T790M | Cellular (Proliferation) | EC₅₀ | 25 nM | [6][7] |

| HCC827 Cells | ex19del | Cellular (pEGFR) | EC₅₀ | 1 nM | [6][7] |

| HCC827 Cells | ex19del | Cellular (Proliferation) | IC₅₀ | 2 nM | [6][7] |

| HCC827 Cells | ex19del | Cellular (Proliferation) | EC₅₀ | 11 nM |[6][7] |

Table 2: Phase 2 Clinical Trial Efficacy of Nazartinib in Treatment-Naïve EGFR-Mutant NSCLC (NCT02108964)

| Parameter | Patient Population | Metric | Value | Reference |

|---|---|---|---|---|

| Overall Response Rate (ORR) | Total (n=45) | BIRC-Assessed ORR | 69% (95% CI: 53-82) | [8][9] |

| Progression-Free Survival (PFS) | Total (n=45) | Median PFS | 18 months (95% CI: 15-NE) | [8][9] |

| Overall Response Rate (ORR) | Baseline Brain Metastases (n=18) | BIRC-Assessed ORR | 67% (95% CI: 41-87) | [8] |

| Progression-Free Survival (PFS) | Baseline Brain Metastases (n=18) | Median PFS | 17 months (95% CI: 11-21) | [8] |

| Overall Survival (OS) | Total (n=45) | Median OS | Not Reached (at 30 mo. follow-up) | [8] |

Data from a single-arm, open-label study in treatment-naïve patients with EGFR-activating mutations (including L858R and/or ex19del). Patients received 150 mg Nazartinib once daily. BIRC: Blinded Independent Review Committee; CI: Confidence Interval; NE: Not Estimable.[8][9][10]

Signaling Pathways and Mechanism of Inhibition

The EGFR L858R mutation leads to the hyperactivation of downstream signaling cascades critical for tumor growth and survival, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways.[3] Nazartinib exerts its therapeutic effect by covalently binding to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition. This blockade prevents EGFR autophosphorylation and subsequent activation of these pro-tumorigenic pathways.

Experimental Protocols

The following sections detail the methodologies used to characterize the inhibitory effects of Nazartinib.

This protocol is designed to measure the direct inhibitory effect of Nazartinib on the enzymatic activity of recombinant EGFR L858R kinase.

-

Reagents & Materials :

-

Recombinant EGFR (L858R or L858R/T790M) kinase domain.

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[2]

-

Poly (Glu, Tyr) 4:1 peptide substrate.[11]

-

Adenosine 5'-triphosphate (ATP).

-

Nazartinib (serial dilutions).

-

Kinase-Glo® Luminescent Kinase Assay Reagent.

-

96-well white microplates.

-

-

Procedure :

-

Prepare serial dilutions of Nazartinib in the kinase buffer.

-

In a 96-well plate, add the recombinant EGFR L858R enzyme, the peptide substrate, and the Nazartinib dilutions (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding ATP to a final concentration approximating the Km for the enzyme (e.g., 1-10 µM).[11]

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[11]

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent depletes remaining ATP and converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.

-

Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.

-

Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of Nazartinib concentration and fitting the data to a four-parameter logistic curve.

-

References

- 1. mdpi.com [mdpi.com]

- 2. promega.com.cn [promega.com.cn]

- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Nazartinib for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ascopubs.org [ascopubs.org]

- 11. A High-throughput Cell-based Screening for L858R/T790M Mutant Epidermal Growth Factor Receptor Inhibitors | Anticancer Research [ar.iiarjournals.org]

The Pharmacodynamics of Nazartinib Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nazartinib (EGF816) is a third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] It has been developed to treat non-small cell lung cancer (NSCLC) harboring specific EGFR mutations, including the T790M resistance mutation that often arises after treatment with first- and second-generation EGFR TKIs.[5] This guide provides an in-depth overview of the pharmacodynamics of Nazartinib Mesylate, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

Nazartinib is an orally available small molecule that covalently binds to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain.[2] This irreversible binding selectively inhibits the activity of mutant forms of EGFR, including the sensitizing mutations (L858R and exon 19 deletions) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2][5] The selectivity for mutant EGFR over WT EGFR is a key characteristic of third-generation TKIs, leading to a potentially more favorable safety profile by reducing off-target effects, such as skin rash and diarrhea, which are common with less selective inhibitors.[3] By inhibiting EGFR-mediated signaling, Nazartinib effectively blocks downstream pathways involved in cell proliferation and survival, ultimately leading to tumor growth inhibition and cell death in EGFR-mutant cancer cells.[3][4]

Signaling Pathway

The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and differentiation. In NSCLC with activating EGFR mutations, the receptor is constitutively active, leading to uncontrolled cell growth. Nazartinib's targeted inhibition of mutant EGFR blocks these downstream signaling events.

Quantitative Pharmacodynamic Data

The potency and selectivity of Nazartinib have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Nazartinib

| Parameter | Cell Line/Target | Value | Reference |

| Ki | EGFR (L858R/T790M) | 31 nM | [6][7] |

| kinact | EGFR (L858R/T790M) | 0.222 min⁻¹ | [6][7] |

| IC₅₀ | H1975 (L858R/T790M) | 4 nM | [6][7] |

| H3255 (L858R) | 6 nM | [6] | |

| HCC827 (del E746-A750) | 2 nM | [6][7] | |

| EC₅₀ (pEGFR) | H1975 | 3 nM | [2][6][7] |

| H3255 | 5 nM | [2][6][7] | |

| HCC827 | 1 nM | [2][6][7] | |

| EC₅₀ (Proliferation) | H1975 | 25 nM | [6][7] |

| H3255 | 9 nM | [6][7] | |

| HCC827 | 11 nM | [6][7] |

Table 2: In Vivo Efficacy of Nazartinib in Xenograft Models

| Model | Treatment | Outcome | Reference |

| H1975 Mouse Xenograft | 10 mg/kg, p.o. | Tumor Growth Inhibition (T/C = 29%) | [6] |

| 30 mg/kg, p.o. | Tumor Regression (T/C = -61%) | [6] | |

| 50 mg/kg, p.o. | Near Complete Tumor Regression | [6] | |

| 100 mg/kg, p.o. | Tumor Regression (T/C = -80%) | [6] | |

| H3255 Xenograft | 30 mg/kg, p.o. | Significant Antitumor Activity | [6] |

Table 3: Clinical Efficacy of Nazartinib (Phase 2, NCT02108964)

| Patient Population | Endpoint | Result | Reference |

| Treatment-Naive EGFR-Mutant NSCLC (n=45) | Overall Response Rate (ORR) | 69% (95% CI, 53-82) | [8] |

| Median Progression-Free Survival (PFS) | 18 months (95% CI, 15-NE) | [8] | |

| Patients with Baseline Brain Metastases (n=18) | ORR | 67% (41-87) | [8] |

| Median PFS | 17 months (11-21) | [8] |

Experimental Protocols

In Vitro Phospho-EGFR (pEGFR) Inhibition Assay

This assay quantifies the ability of Nazartinib to inhibit the autophosphorylation of EGFR in cancer cell lines.

Methodology:

-

Human NSCLC cell lines (H1975, H3255, HCC827) and wild-type EGFR expressing cells (A431, HaCaT) are maintained in RPMI media with 10% FBS and antibiotics.[2]

-

Cells are seeded in 384-well plates and incubated overnight.[2]

-

Serially diluted Nazartinib is added to the cells, followed by a 3-hour incubation.[2]

-

For wild-type EGFR inhibition assessment, HaCaT or A431 cells are stimulated with EGF for 5 minutes.[2]

-

Cells are lysed using a buffer containing 1% Triton X-100 and protease/phosphatase inhibitors.[2]

-

The cell lysates are analyzed by a sandwich ELISA using a goat anti-EGFR capture antibody and an anti-phospho-EGFR(Y1173) detection antibody.[2]

-

The signal is measured via chemiluminescent detection, and EC₅₀ values are determined.[2]

Cell Proliferation Assay

This assay measures the effect of Nazartinib on the growth of cancer cell lines.

Methodology:

-

EGFR-mutant NSCLC cell lines (H1975, H3255, HCC827) are seeded in multi-well plates.

-

Cells are treated with a range of Nazartinib concentrations.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as MTT or a luminescent readout normalized to a DMSO control.[6]

-

The concentration of Nazartinib that inhibits cell proliferation by 50% (EC₅₀) is calculated.[6]

In Vivo Xenograft Studies

These studies evaluate the antitumor activity of Nazartinib in a living organism.

Methodology:

-

Foxn1 nude mice are used for the xenograft models.[6]

-

Human NSCLC cells (e.g., H1975) are implanted subcutaneously.[6]

-

Once tumors reach a predetermined size, the mice are randomized into different treatment cohorts.[6]

-

Nazartinib is administered orally at various doses (e.g., 10, 25, 30, 50, 100 mg/kg).[6]

-

Tumor volumes are measured regularly to assess treatment efficacy, often expressed as the tumor/control volume (T/C) ratio.[6]

Clinical Development and Safety

Nazartinib has been evaluated in several clinical trials for the treatment of EGFR-mutant NSCLC.[9] A key Phase 1/2 study (NCT02108964) established the recommended Phase 2 dose at 150 mg once daily.[5][8] This study demonstrated that Nazartinib has a manageable safety profile and shows promising antitumor activity, including in patients with brain metastases.[5][8]

The most frequently reported adverse events (any grade) include diarrhea, maculopapular rash, pyrexia, cough, and stomatitis.[8] Grade 3-4 adverse events are less common, with rash being one of the more frequent.[5]

Conclusion

This compound is a potent and selective third-generation EGFR-TKI with a well-defined mechanism of action. Its pharmacodynamic profile, characterized by strong inhibition of activating and resistance EGFR mutations, has translated into significant antitumor activity in both preclinical models and clinical trials. The data summarized in this guide underscore the therapeutic potential of Nazartinib for patients with EGFR-mutant NSCLC. Further research and ongoing clinical investigations will continue to refine its role in the evolving landscape of targeted cancer therapy.

References

- 1. Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Nazartinib | C26H31ClN6O2 | CID 72703790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Nazartinib for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clinicaltrials.eu [clinicaltrials.eu]

Nazartinib's Activity Against EGFR Exon 19 Deletions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant activity against non-small cell lung cancer (NSCLC) harboring EGFR exon 19 deletions. This technical guide provides an in-depth overview of Nazartinib's mechanism of action, preclinical and clinical efficacy, and the experimental protocols used to evaluate its activity. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of Nazartinib's role in targeting EGFR exon 19 deletion-driven malignancies.

Introduction to EGFR Exon 19 Deletions and Nazartinib

Somatic activating mutations in the EGFR gene are key drivers in a significant subset of NSCLCs. Among these, in-frame deletions in exon 19 are one of the most common, leading to constitutive activation of the EGFR tyrosine kinase and subsequent downstream signaling that promotes cell proliferation and survival.[1] Nazartinib is designed to selectively target these mutant forms of EGFR, including the exon 19 deletion variants, while sparing wild-type EGFR, thereby aiming for a wider therapeutic window and reduced toxicity.[2][3]

Quantitative Efficacy of Nazartinib

Nazartinib has shown potent and selective inhibitory activity against EGFR exon 19 deletions in both preclinical and clinical settings.

Table 1: In Vitro Activity of Nazartinib Against EGFR Exon 19 Deletion

| Cell Line | EGFR Mutation | Assay Type | Endpoint | Nazartinib Activity | Reference |

| HCC827 | Exon 19 Deletion | Cell Viability | IC50 | 2 nM | [4] |

| HCC827 | Exon 19 Deletion | pEGFR Inhibition | EC50 | 1 nM | [2][4] |

| PC-9 | Exon 19 Deletion | Cell Viability | IC50 | 36 nM | [5] |

Table 2: Clinical Efficacy of Nazartinib in Treatment-Naive EGFR-Mutant NSCLC (Phase 2, NCT02108964)

| Parameter | Value | 95% Confidence Interval | Reference |

| Overall Response Rate (ORR) | 69% | 53-82% | [6] |

| Median Progression-Free Survival (PFS) | 18 months | 15-not estimable | [6] |

| ORR in patients with baseline brain metastases | 67% | 41-87% | [6] |

| Median PFS in patients with baseline brain metastases | 17 months | 11-21 months | [6] |

Mechanism of Action and Signaling Pathways

Nazartinib covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition. This blockade prevents autophosphorylation of the receptor and subsequent activation of downstream signaling cascades crucial for tumor growth and survival.

EGFR Signaling Pathway Inhibition by Nazartinib

Mutated EGFR (Exon 19 deletion) constitutively activates downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. Nazartinib effectively inhibits the phosphorylation of EGFR, which in turn blocks the activation of these key signaling nodes, leading to cell cycle arrest and apoptosis.

Caption: EGFR signaling pathway and its inhibition by Nazartinib.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the activity of Nazartinib.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

HCC827 or PC-9 cells (harboring EGFR exon 19 deletion)

-

RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

Nazartinib stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of Nazartinib in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

MTT/MTS Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C in the dark.

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Read the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for a cell viability assay.

EGFR Phosphorylation Assay (Western Blot)

This assay determines the level of EGFR phosphorylation upon Nazartinib treatment.

Materials:

-

HCC827 or PC-9 cells

-

Culture dishes

-

Nazartinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of Nazartinib for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., GAPDH) to normalize the results.

Caption: Workflow for a Western Blot assay.

Conclusion

Nazartinib is a potent and selective third-generation EGFR-TKI with significant preclinical and clinical activity against NSCLC harboring EGFR exon 19 deletions. Its mechanism of action involves the irreversible inhibition of the mutant EGFR kinase, leading to the suppression of critical downstream signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Nazartinib and other novel EGFR inhibitors in the field of oncology drug development.

References

- 1. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]

- 2. selleckchem.com [selleckchem.com]

- 3. Clinical efficacy and safety of nazartinib for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nazartinib for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of Nazartinib's Antitumor Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target sensitizing EGFR mutations (L858R, exon 19 deletion) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] This selectivity aims to reduce the toxicities associated with non-selective EGFR inhibition.[3] This technical guide provides an in-depth overview of the preclinical evaluation of Nazartinib's antitumor effects, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Data Presentation

In Vitro Efficacy

Nazartinib demonstrates potent inhibitory activity against EGFR-mutant non-small cell lung cancer (NSCLC) cell lines. The following tables summarize the key in vitro efficacy data.

| Cell Line | EGFR Mutation Status | IC50 (nM) | EC50 for pEGFR Inhibition (nM) | EC50 for Cell Proliferation Inhibition (nM) |

| H1975 | L858R/T790M | 4 | 3 | 25 |

| H3255 | L858R | 6 | 5 | 9 |

| HCC827 | exon 19 deletion | 2 | 1 | 11 |

Data compiled from MedchemExpress.[2]

In Vivo Efficacy

The antitumor activity of Nazartinib has been evaluated in mouse xenograft models using NSCLC cell lines.

| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition/Regression |

| Mouse Xenograft | H1975 | Nazartinib (10 mg/kg, p.o.) | T/C of 29% |

| Mouse Xenograft | H1975 | Nazartinib (30 mg/kg, p.o.) | Tumor regression (T/C of -61%) |

| Mouse Xenograft | H1975 | Nazartinib (100 mg/kg, p.o.) | Tumor regression (T/C of -80%) |

| Mouse Xenograft | H3255 | Nazartinib (30 mg/kg, p.o.) | Significant antitumor activity |

T/C: Tumor/Control volume. Data compiled from MedchemExpress.[2]

Experimental Protocols

EGFR Kinase Assay (Adapted for Nazartinib)

This protocol outlines the general procedure for assessing the inhibitory activity of Nazartinib on recombinant EGFR kinase domains.

Materials:

-

Recombinant EGFR kinase domain (L858R/T790M mutant)

-

Nazartinib

-

Kinase buffer (e.g., 40 mM Tris, pH 8.0, 500 mM NaCl, 1% glycerol, 5 mM TCEP)

-

ATP

-

Substrate peptide

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Nazartinib in kinase buffer.

-

In a microplate, add the recombinant EGFR kinase domain to each well.

-

Add the Nazartinib dilutions to the respective wells and incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Allow the reaction to proceed for a specific duration at room temperature.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the Nazartinib concentration.

Cell Viability Assay

This protocol describes a common method for determining the effect of Nazartinib on the proliferation of NSCLC cell lines.

Materials:

-

NSCLC cell lines (e.g., H1975, H3255, HCC827)

-

Cell culture medium and supplements

-

Nazartinib

-

Cell viability reagent (e.g., MTS, MTT, or resazurin-based)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the NSCLC cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Nazartinib in cell culture medium.

-

Remove the existing medium from the wells and add the Nazartinib dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the EC50 value by plotting the percentage of cell viability against the Nazartinib concentration.

Western Blot Analysis

This protocol is used to assess the effect of Nazartinib on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

-

NSCLC cell lines

-

Nazartinib

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture NSCLC cells and treat with various concentrations of Nazartinib for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Mandatory Visualization

Signaling Pathways

Caption: Nazartinib inhibits mutant EGFR, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways.

Experimental Workflow

References

Nazartinib's Role in Overcoming TKI Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action, preclinical and clinical efficacy, and resistance profiles of Nazartinib (EGF816), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). We delve into the molecular interactions, signaling pathways, and experimental data that define Nazartinib's role in the treatment of non-small cell lung cancer (NSCLC), particularly in overcoming resistance to previous generations of TKIs.

Introduction: The Challenge of TKI Resistance in EGFR-Mutated NSCLC

First and second-generation EGFR TKIs have significantly improved outcomes for patients with NSCLC harboring activating EGFR mutations. However, the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, limits the long-term efficacy of these agents. This has driven the development of third-generation TKIs designed to potently inhibit both the initial activating mutations and the T790M resistance mutation, while sparing wild-type EGFR to minimize toxicity.

Nazartinib is a novel, orally administered, third-generation EGFR-TKI. It forms a covalent, irreversible bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of receptor phosphorylation and downstream signaling.

Mechanism of Action of Nazartinib

Nazartinib is a mutant-selective EGFR inhibitor with potent activity against both sensitizing EGFR mutations (e.g., L858R and exon 19 deletions) and the T790M resistance mutation. Its mechanism is centered on its ability to selectively target the mutated forms of EGFR over the wild-type receptor, which is key to its improved therapeutic window compared to earlier generation TKIs.

Signaling Pathways

The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a signaling cascade that promotes cell proliferation and survival. In EGFR-mutated NSCLC, this pathway is constitutively active. Nazartinib's inhibition of EGFR phosphorylation effectively shuts down these downstream signals.

Caption: EGFR Signaling Pathway and Nazartinib Inhibition.

Quantitative Data on Nazartinib's Potency and Efficacy

Preclinical Potency of Nazartinib

The following table summarizes the in vitro potency of Nazartinib against various EGFR mutations.

| EGFR Mutation | Cell Line | IC50 (nM) | Reference |